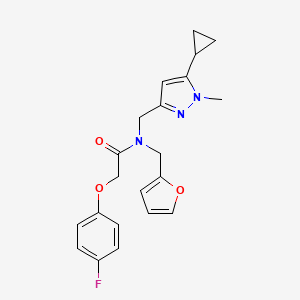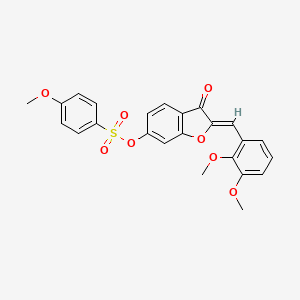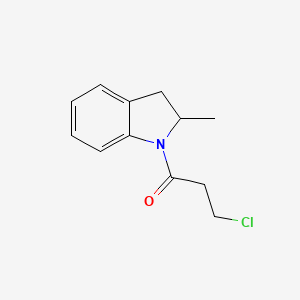![molecular formula C17H17NO4 B2699815 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide CAS No. 1171490-83-7](/img/structure/B2699815.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide” was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, and their crystal structures were analyzed using the single crystal X-ray diffraction method (SCXRDM) .科学的研究の応用
Metal Ion Sensing and Detection
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been employed as a ligand for metal ion sensing. Specifically, it demonstrates selectivity for lead ions (Pb²⁺). Researchers have developed electrochemical sensors by depositing a thin layer of this compound on a glassy carbon electrode (GCE) modified with Nafion. The resulting sensor exhibits sensitivity and specificity for detecting lead ions, which is crucial for environmental monitoring and health applications .
Crystallography and Structural Studies
The crystal structure of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide has been determined experimentally. Researchers have characterized its molecular arrangement, bond lengths, and angles. Such studies contribute to our understanding of intermolecular interactions, crystal packing, and solid-state properties. The compound’s crystallographic data provide insights for designing new materials or optimizing existing ones .
Thiazole-Based Antitumor Agents
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide derivatives have been synthesized and evaluated for antitumor activity. Some compounds in this series exhibit potent growth inhibition against cancer cell lines. Researchers focus on the thiazole moiety’s role, aiming to develop targeted antitumor agents with improved efficacy and reduced toxicity .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12-3-2-4-13(9-12)17(19)18-7-8-20-14-5-6-15-16(10-14)22-11-21-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUKQCJLUZSBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)


![N-(tert-butyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2699737.png)

![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)

![Ethyl (3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2699753.png)
![2-[4-(3,4-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2699754.png)